

Application Notes and Protocols: 2-Chlorobenzenesulfonamide as an Intermediate in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonamide

Cat. No.: B1218434

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These application notes provide a comprehensive overview of the utilization of **2-chlorobenzenesulfonamide** as a key intermediate in the synthesis of agrochemicals, with a specific focus on the sulfonylurea herbicide, Chlorsulfuron. This document outlines detailed experimental protocols for the synthesis of Chlorsulfuron and its precursors, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the herbicide's mode of action.

Introduction

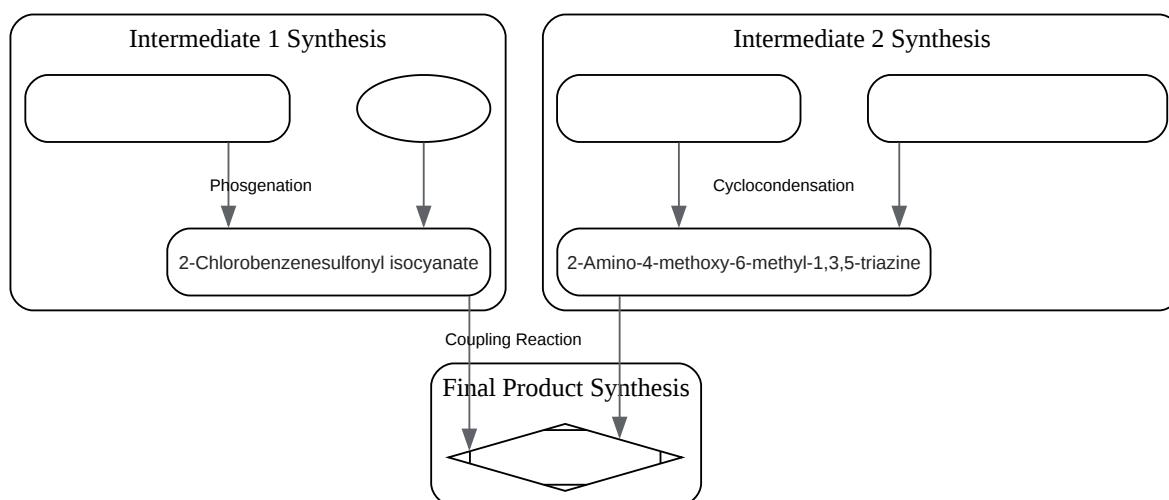
2-Chlorobenzenesulfonamide is a versatile chemical intermediate employed in the synthesis of various organic compounds. In the agrochemical industry, it serves as a crucial starting material for the production of sulfonylurea herbicides.[1] This class of herbicides is known for its high efficacy at low application rates and its specific mode of action, targeting the acetolactate synthase (ALS) enzyme in plants.[2] This document will focus on the synthesis of Chlorsulfuron, a widely used selective herbicide for the control of broadleaf weeds in cereal crops.[3]

Synthesis of Chlorsulfuron from 2-Chlorobenzenesulfonamide

The synthesis of Chlorsulfuron from **2-chlorobenzenesulfonamide** is a multi-step process that involves the formation of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. These intermediates are then reacted to form the final Chlorsulfuron product.[1]

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:



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Figure 1: Synthetic workflow for Chlorsulfuron.

Part 1: Synthesis of Intermediate 1: 2-Chlorobenzenesulfonyl isocyanate

This intermediate is prepared via the phosgenation of **2-chlorobenzenesulfonamide**.

Experimental Protocol:

- A suspension of 191.6 g of **2-chlorobenzenesulfonamide** in 500 ml of xylene is dried by azeotropic distillation to remove any moisture.
- To the dried suspension, add 2.0 g of triethylamine and 20 g of butyl isocyanate.
- The mixture is heated to reflux for 15 minutes.
- Phosgene (105 g) is then introduced over 2.5 hours while maintaining the temperature at 133-135°C.
- After the addition of phosgene, the reaction mixture is refluxed to a temperature of 142°C.
- The mixture is then cooled to room temperature and filtered.
- The solvent and excess butyl isocyanate are removed under vacuum to yield 2-chlorobenzenesulfonyl isocyanate.

Quantitative Data:

Parameter	Value	Reference
Purity	90%	
Boiling Point	285 °C	
Density	1.484 g/mL at 25 °C	

Part 2: Synthesis of Intermediate 2: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This triazine intermediate is synthesized from acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate.

Experimental Protocol:

- A solution of 25% sodium methoxide (22 g) is added dropwise to a solution of methanol (40 mL) and acetamidine hydrochloride (9.5 g) at 10°C.

- After stirring for 15 minutes at 10°C, 11.4 g of dimethyl N-cyanoimidocarbonate is added, resulting in an exotherm of 15°C.
- The reaction mixture is stirred at 25°C for one hour and then heated to reflux for 15 minutes.
- After cooling to 20°C, the mixture is poured into 200 mL of ice water.
- The resulting crystals are filtered and washed sequentially with water, methanol, and ether.
- The product is dried overnight in an oven at 70°C to yield 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Quantitative Data:

Parameter	Value	Reference
Yield	84%	
Melting Point	258-261 °C	[4]
Purity	97%	[4]

Part 3: Synthesis of Chlorsulfuron

The final step involves the reaction of the two synthesized intermediates.

Experimental Protocol:

- In a suitable reaction vessel, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent such as toluene.
- Add 2-chlorobenzenesulfonyl isocyanate to the solution.
- Heat the reaction mixture to approximately 50°C and maintain this temperature for about 3 hours.
- Cool the reaction mixture to induce crystallization of the Chlorsulfuron product.
- The crude product can be purified by recrystallization from a suitable solvent.

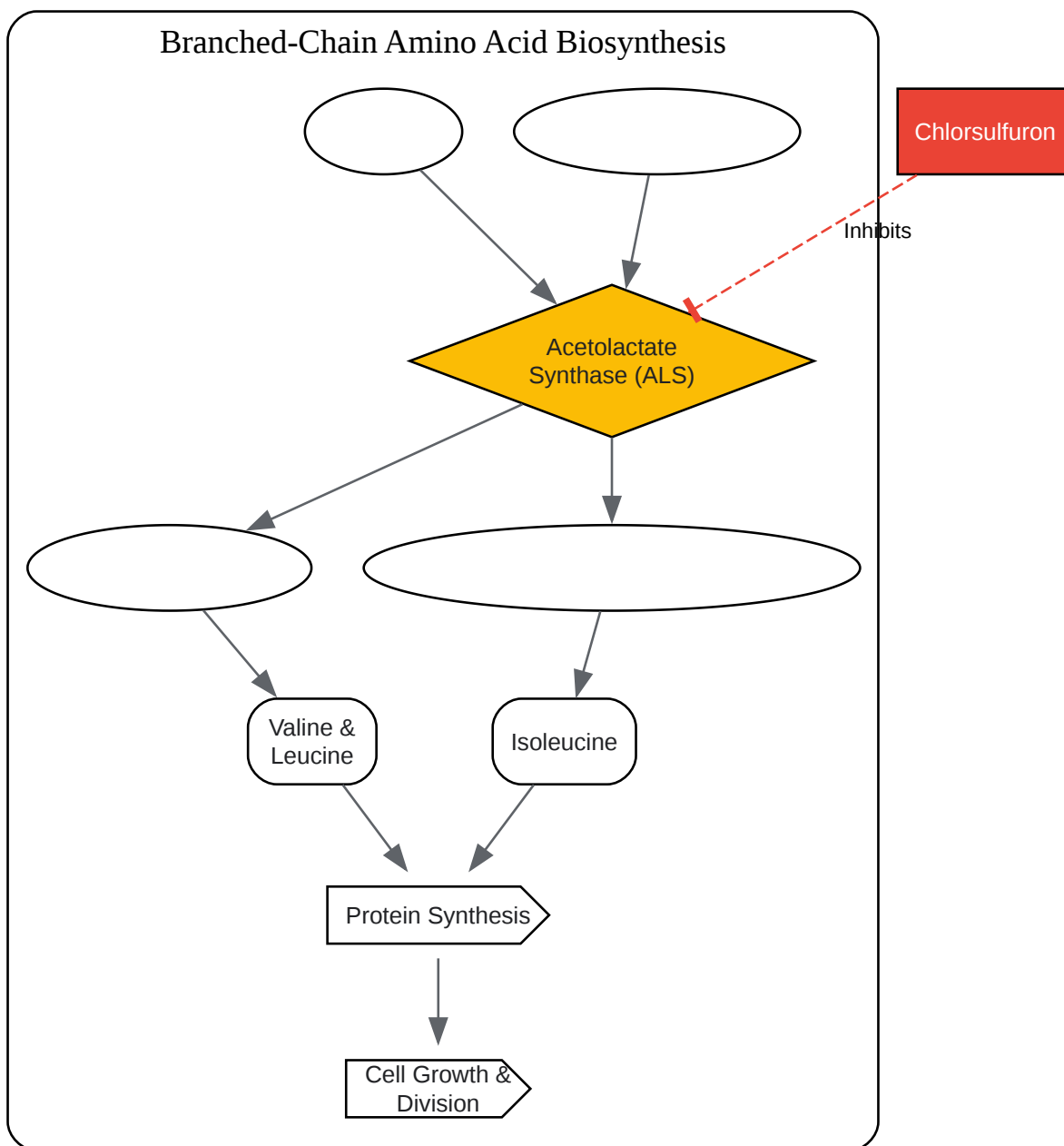
Quantitative Data:

Parameter	Value	Reference
Appearance	Colorless crystals	[3]
Melting Point	174-178 °C	[5]
Water Solubility	125 mg/L at 25 °C (pH 7)	[5]
pKa	3.4	[5]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Chlorsulfuron is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6] The inhibition of ALS leads to a deficiency of these vital amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weeds.[7]

Signaling Pathway Diagram



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Figure 2: Signaling pathway of ALS inhibition by Chlorsulfuron.

Herbicidal Activity Assessment

The herbicidal efficacy of Chlorsulfuron can be evaluated through whole-plant bioassays.

Whole-Plant Herbicidal Activity Assay Protocol

Objective: To determine the dose-response of various weed species to Chlorsulfuron and calculate the GR50 (the herbicide dose that causes a 50% reduction in plant growth).

Materials:

- Chlorsulfuron technical grade
- Susceptible weed species (e.g., wild mustard, pigweed, shepherd's purse)[8]
- Pots filled with a suitable soil mix
- Growth chamber with controlled temperature, humidity, and light conditions
- Spraying equipment calibrated for precise application volumes

Procedure:

- Plant Cultivation:
 - Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage. [8]
- Herbicide Application:
 - Prepare a stock solution of Chlorsulfuron and a series of dilutions to create a range of application rates.
 - Apply the different rates of Chlorsulfuron to the plants using a calibrated sprayer. Include an untreated control group.
- Incubation:
 - Place the treated plants in a growth chamber under optimal growing conditions.
- Assessment:
 - After a specified period (typically 14-21 days), visually assess the plants for signs of phytotoxicity.

- Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
- Data Analysis:
 - Calculate the percent growth reduction for each treatment relative to the untreated control.
 - Plot the percent growth reduction against the logarithm of the Chlorsulfuron application rate to generate a dose-response curve.
 - From the dose-response curve, determine the GR50 value.

Herbicidal Efficacy Data (Example):

The following table provides an example of GR50 values for Chlorsulfuron against different weed species. Actual values may vary depending on experimental conditions.

Weed Species	GR50 (g a.i./ha)
Wild Buckwheat (<i>Polygonum convolvulus</i>) - Susceptible	0.5
Wild Buckwheat (<i>Polygonum convolvulus</i>) - Resistant	>100

Note: The GR50 values are indicative and can be influenced by factors such as weed growth stage, environmental conditions, and the specific formulation of the herbicide used.

Conclusion

2-Chlorobenzenesulfonamide is a pivotal intermediate in the synthesis of the sulfonylurea herbicide Chlorsulfuron. The synthetic route, involving the preparation of key isocyanate and triazine intermediates, is well-established. Chlorsulfuron's potent herbicidal activity is derived from its specific inhibition of the ALS enzyme, a critical component in the biosynthesis of essential amino acids in plants. The provided protocols offer a foundation for the synthesis and biological evaluation of Chlorsulfuron and related agrochemicals.

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